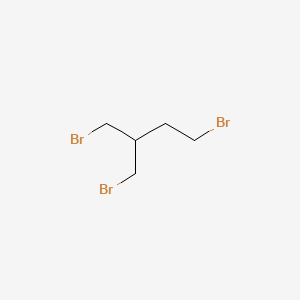

1,4-Dibromo-2-(bromomethyl)butane

Description

1,4-Dibromo-2-(bromomethyl)butane is a tribrominated aliphatic hydrocarbon with the molecular formula C₅H₈Br₃. Its structure features bromine atoms at positions 1 and 4 of the butane chain and a bromomethyl (-CH₂Br) substituent at position 2. This compound is highly reactive due to the presence of three bromine atoms, which act as leaving groups in nucleophilic substitution reactions.

Key inferred characteristics:

- Molecular weight: ~294.71 g/mol (calculated).

- Density: Likely >1.808 g/mL (higher than 1,4-dibromobutane due to additional bromine).

- Reactivity: Enhanced compared to di-brominated analogs, enabling applications in multi-step organic syntheses.

Properties

CAS No. |

119880-87-4 |

|---|---|

Molecular Formula |

C5H9Br3 |

Molecular Weight |

308.84 g/mol |

IUPAC Name |

1,4-dibromo-2-(bromomethyl)butane |

InChI |

InChI=1S/C5H9Br3/c6-2-1-5(3-7)4-8/h5H,1-4H2 |

InChI Key |

WGCGDSSPOTVFIB-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)C(CBr)CBr |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 2,3-Dimethyl-2-butene

Reaction Overview

This method involves the radical bromination of 2,3-dimethyl-2-butene using hydrogen bromide (HBr) and bromine (Br₂) in dichloromethane (DCM). The reaction proceeds via electrophilic addition and subsequent substitution, yielding 1,4-dibromo-2-(bromomethyl)butane as the primary product.

Experimental Procedure

Reagents :

- 2,3-Dimethyl-2-butene (10 mmol)

- Aqueous HBr (48% w/w)

- Bromine (62 mmol)

- Dichloromethane (solvent)

Steps :

- Dissolve 2,3-dimethyl-2-butene in DCM.

- Add HBr dropwise at 10–15°C under inert atmosphere.

- Introduce bromine gradually, maintaining temperature below 45°C.

- Stir for 48 hours, then quench with saturated sodium bisulfite.

- Extract the organic layer, dry with Na₂SO₄, and purify via recrystallization.

Mechanistic Insights

The reaction initiates with HBr-catalyzed protonation of the alkene, followed by bromine addition to form a bromonium intermediate. Subsequent bromide ion attack and radical bromination at the methyl groups yield the final product.

Electrochemical Bromination of Aliphatic Precursors

Methodology

Electrochemical bromination employs a two-phase system (aqueous NaBr/HBr and organic solvent) with platinum electrodes. While initially developed for benzylic bromination, this approach can be adapted for aliphatic substrates like 2-methylbutane derivatives.

Key Parameters

| Parameter | Value |

|---|---|

| Electrolyte | 40% NaBr + 5% HBr |

| Solvent | Chloroform |

| Current Density | 30 mA/cm² |

| Temperature | 5–15°C |

| Charge Passed | 2.5 F/mol |

Multi-Step Synthesis from 1,4-Dibromo-2-butanol

Pathway Design

This route involves brominating 1,4-dibromo-2-butanol, a compound accessible via allyl bromide and formaldehyde.

Synthesis of 1,4-Dibromo-2-butanol

- React allyl bromide with formaldehyde in acetic acid/H₂SO₄.

- Hydrolyze the intermediate diacetate with HCl.

- Treat the diol with HBr to yield 1,4-dibromo-2-butanol.

Conversion to Target Compound

Comparative Analysis of Methods

| Method | Starting Material | Yield | Conditions | Scalability |

|---|---|---|---|---|

| Direct Bromination | 2,3-Dimethyl-2-butene | 44% | HBr/Br₂, 45°C | Industrial |

| Electrochemical | 2-Methylbutane | 30–50% | Electrolysis, 15°C | Lab-scale |

| Multi-Step | Allyl bromide | 35% | Multi-step, acidic | Moderate |

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(bromomethyl)butane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and alcohols (ROH). The reactions are typically carried out in polar solvents such as water or ethanol.

Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used to induce elimination reactions.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include alcohols, amines, and ethers.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound are formed.

Scientific Research Applications

1,4-Dibromo-2-(bromomethyl)butane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-(bromomethyl)butane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1,4-dibromo-2-(bromomethyl)butane with structurally related brominated butane derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Key Substituents |

|---|---|---|---|---|---|

| 1,4-Dibromo-2-(bromomethyl)butane | N/A | C₅H₈Br₃ | ~294.71 (calculated) | >1.808* | Br (1,4), -CH₂Br (2) |

| 1,4-Dibromobutane | 110-52-1 | C₄H₈Br₂ | 215.91 | 1.808 (lit.) | Br (1,4) |

| 1,4-Dibromo-2-methylbutane | 54462-66-7 | C₅H₁₀Br₂ | 230.94 | 1.785 | Br (1,4), -CH₃ (2) |

| 1,4-Dibromo-2-butanol | 19398-47-1 | C₄H₈Br₂O | 247.92 | N/A | Br (1,4), -OH (2) |

| 1,4-Dibromo-2-methyl-2-butene | 18860-95-2 | C₅H₈Br₂ | 227.92 | N/A | Br (1,4), -CH₃ (2), double bond |

*Inferred based on bromine content and comparison with 1,4-dibromobutane .

Key Observations:

- Molecular Weight : The tribrominated target compound has a significantly higher molecular weight (~294.71) compared to di-brominated analogs like 1,4-dibromobutane (215.91) .

- Density : The density increases with bromine content. For example, 1,4-dibromobutane has a density of 1.808 g/mL, while 1,4-dibromo-2-methylbutane (with a methyl group) has a lower density of 1.785 g/mL .

- Substituent Effects: The bromomethyl group in the target compound enhances its electrophilicity compared to methyl or hydroxyl substituents in analogs like 1,4-dibromo-2-methylbutane or 1,4-dibromo-2-butanol .

Reactivity Trends:

- 1,4-Dibromobutane : Primarily used as an alkylating agent or crosslinker in polymer chemistry due to its two reactive bromine atoms .

- 1,4-Dibromo-2-methylbutane : The methyl group reduces electrophilicity, making it less reactive than the target compound. It is often employed in controlled alkylation reactions .

- 1,4-Dibromo-2-butanol: The hydroxyl group introduces hydrogen bonding, shifting reactivity toward oxidation or esterification rather than substitution .

- 1,4-Dibromo-2-(bromomethyl)butane : The three bromine atoms enable multi-site reactivity, making it suitable for synthesizing branched polymers or dendrimers. Its inferred reactivity is higher than all di-brominated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.